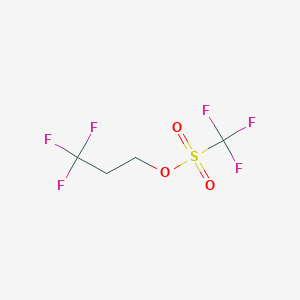
3,3,3-Trifluoropropyl trifluoromethanesulfonate
概要
説明
3,3,3-Trifluoropropyl trifluoromethanesulfonate is a chemical compound with the molecular formula C4H4F6O3S . It has a molecular weight of 246.13 g/mol . The compound is used in the synthesis of a variety of silsesquioxane-based polymers .
Synthesis Analysis
The synthesis of 3,3,3-Trifluoropropyl trifluoromethanesulfonate involves the hydrolysis of dichloro (methyl) (3,3,3-trifluoropropyl)silane, followed by pyrolysis distillation in the presence of hydroxides (NaOH or KOH) under suitable temperature and pressure .Molecular Structure Analysis
The InChI code for 3,3,3-Trifluoropropyl trifluoromethanesulfonate is 1S/C4H4F6O3S/c5-3(6,7)1-2-13-14(11,12)4(8,9)10/h1-2H2 . The compound has a topological polar surface area of 51.8 Ų and a complexity of 269 .Physical And Chemical Properties Analysis
3,3,3-Trifluoropropyl trifluoromethanesulfonate has a molecular weight of 246.13 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 245.97853413 g/mol .科学的研究の応用
Catalytic Applications
Acylation of Alcohols : Scandium trifluoromethanesulfonate, a commercially available Lewis acid catalyst, shows high catalytic activity for the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids. This catalyst is especially effective in macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara & Yamamoto, 1996).
Synthesis of Carbocyclic and Heterocyclic Structures : Trifluoromethanesulfonic acid is utilized in the synthesis of carbocyclic and heterocyclic structures, as well as in the chemistry of natural and organometallic compounds. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, which can be detected and studied using spectral methods (Kazakova & Vasilyev, 2017).
Catalysis in Cyclisation Reactions : Trifluoromethanesulfonic (triflic) acid is an excellent catalyst for inducing cyclisation of homoallylic sulfonamides to form pyrrolidines. It enables the efficient formation of polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).
Lanthanide(III) Trifluoromethanesulfonates in Aminolysis : Lanthanide(III) trifluoromethanesulfonates, such as Yb(OTf)3, Nd(OTf)3, and Gd(OTf)3, are highly effective catalysts for the aminolysis of 1,2-epoxides, producing β-amino alcohols with high regioselectivity and anti stereoselectivity (Chini et al., 1994).
Synthetic Transformations
Transformations of Vinyl and Aryl Triflates : Vinyl and aryl trifluoromethanesulfonates (triflates) are increasingly used for cross-coupling reactions with organo-metallics and addition reactions to alkenes and alkynes. They are particularly useful in the Heck reaction for regio- and diastereoselectivity (Ritter, 1993).
Applications in Organic Synthesis : Trifluoromethanesulfonic anhydride is widely used in synthetic organic chemistry for the conversion of various oxygen-containing compounds to triflates and for the electrophilic activation and conversion of amides, sulfoxides, and phosphorus oxides. It has also shown potential as an efficient radical trifluoromethylation and trifluoromethylthiolation reagent (Qin, Cheng & Jiao, 2022).
Green Chemistry and Sustainability
- Water-Tolerant and Reusable Catalysts : Gallium(III) trifluoromethanesulfonate is a water-tolerant, reusable Lewis acid catalyst. It is used in Friedel-Crafts alkylation and acylation reactions and can be easily recovered and reused without loss of activity, demonstrating its environmental friendliness (Prakash et al., 2003).
特性
IUPAC Name |
3,3,3-trifluoropropyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O3S/c5-3(6,7)1-2-13-14(11,12)4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFROLHNCACAAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COS(=O)(=O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoropropyl trifluoromethanesulfonate | |
CAS RN |
120097-63-4 | |
| Record name | 3,3,3-trifluoropropyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2398940.png)
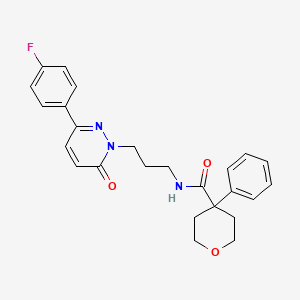
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2398944.png)

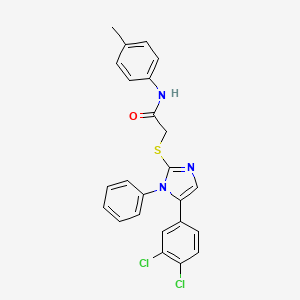

![N-[3-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2398950.png)
![4-(2-Methyl-5-phenylpyrazole-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2398952.png)
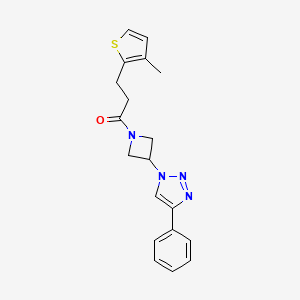
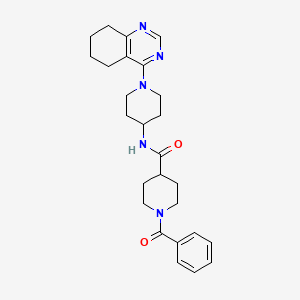
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2398956.png)
![4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2398957.png)
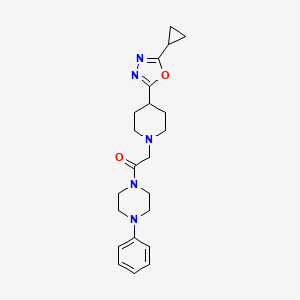
![N-{4-[1-acetyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2398960.png)